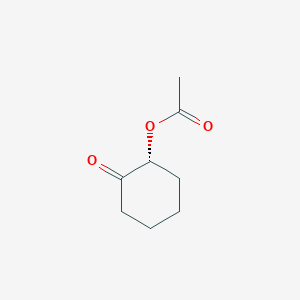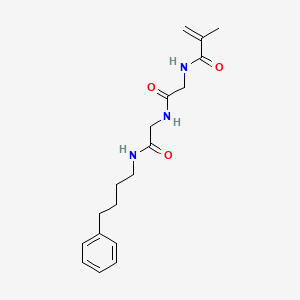
P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide: is a chemical compound known for its unique structural properties and reactivity. It contains a phosphinothioic amide group, which is characterized by the presence of a phosphorus atom bonded to a sulfur atom and an amide group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide typically involves the reaction of trimethylsilyl chloride with a phosphinothioic amide precursor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Phosphinothioic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinothioic amides.
Wissenschaftliche Forschungsanwendungen
P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinothioic acid derivatives.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide involves its ability to interact with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity of the compound. The phosphorus and sulfur atoms can form bonds with other molecules, leading to the formation of new compounds. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-P,P-diphenylphosphinothioic amide
- N,N-Diisopropyl-P,P-diphenylphosphinothioic amide
Uniqueness: P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide is unique due to the presence of trimethylsilyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable reagent in organic synthesis and scientific research.
Eigenschaften
CAS-Nummer |
63744-10-5 |
|---|---|
Molekularformel |
C8H24NPSSi2 |
Molekulargewicht |
253.49 g/mol |
IUPAC-Name |
[[dimethylphosphinothioyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C8H24NPSSi2/c1-10(2,11)9(12(3,4)5)13(6,7)8/h1-8H3 |
InChI-Schlüssel |
OZVYDPOMOQOIAI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N([Si](C)(C)C)P(=S)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


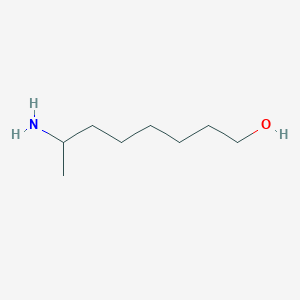
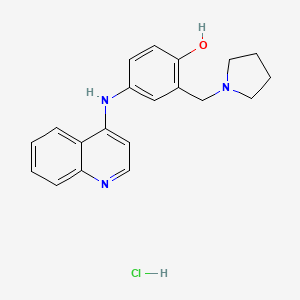
![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
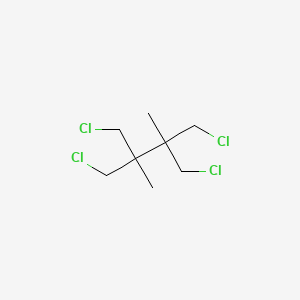
![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)
![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)
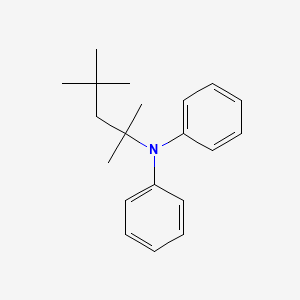
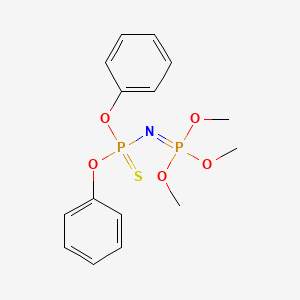
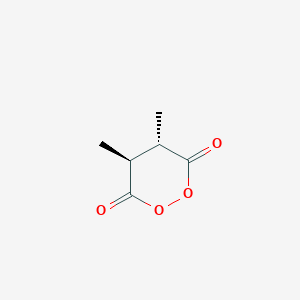
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
